Relative Bioavailability: Bacampicillin Achieves 2- to 3-Fold Higher Systemic Exposure Than Oral Ampicillin
In a crossover study comparing single oral doses of bacampicillin (400 mg or 800 mg) with high doses of oral ampicillin (500 mg, 1 g, or 2 g) in 12 fasting male subjects, the relative bioavailability of bacampicillin was approximately 2- to 3-fold higher than that of ampicillin [1]. This was corroborated by urinary recovery data, where bacampicillin yielded 68-75% recovery of the administered dose compared to only 25-41% recovery following ampicillin administration [1].
| Evidence Dimension | Relative bioavailability (systemic exposure) |
|---|---|
| Target Compound Data | 2- to 3-fold higher bioavailability than ampicillin; urinary recovery 68-75% |
| Comparator Or Baseline | Oral ampicillin: urinary recovery 25-41% |
| Quantified Difference | Bioavailability increased by ~100-200%; urinary recovery increased by ~27-50 percentage points |
| Conditions | 12 healthy male subjects; crossover design; overnight fasting; single oral doses (bacampicillin 400/800 mg; ampicillin 500 mg, 1 g, 2 g) |
Why This Matters
This magnitude of bioavailability difference directly impacts dose selection, therapeutic reliability, and cost-per-effective-dose calculations, making bacampicillin a more predictable and efficient oral aminopenicillin option relative to ampicillin.
- [1] Magni L, Sjövall J, Syvälahti E. Comparative clinical pharmacology of bacampicillin and high oral doses of ampicillin. Infection. 1978;6(6):283-9. doi: 10.1007/BF01641988. View Source
